molecular formula C8H18ClNO B2840388 4-Methoxy-3,3-dimethylpiperidine hydrochloride CAS No. 1864016-46-5

4-Methoxy-3,3-dimethylpiperidine hydrochloride

Cat. No.: B2840388
CAS No.: 1864016-46-5
M. Wt: 179.69
InChI Key: JKLCZYXBGWNKMV-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethylpiperidine hydrochloride (CAS: 873376-29-5) is a substituted piperidine derivative with the molecular formula C₈H₁₇ClNO and a molecular weight of 193.68 g/mol . The compound features a methoxy group (-OCH₃) at the 4-position and two methyl groups (-CH₃) at the 3- and 3-positions of the piperidine ring. This substitution pattern confers unique steric and electronic properties, making it a candidate for pharmaceutical and chemical synthesis applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,3-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)6-9-5-4-7(8)10-3;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLCZYXBGWNKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864016-46-5
Record name 4-methoxy-3,3-dimethylpiperidine hydrochloride
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Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Methoxy-3,3-dimethylpiperidine HCl 873376-29-5 C₈H₁₇ClNO 193.68 Methoxy (4-), dimethyl (3,3-)
4-Ethoxy-3,3-dimethylpiperidine HCl 1803604-57-0 C₉H₂₀ClNO 207.72 Ethoxy (4-), dimethyl (3,3-)
4-(Methoxymethyl)piperidine HCl 916317-00-5 C₇H₁₆ClNO 165.66 Methoxymethyl (4-)
4-(3-Methoxyphenyl)piperidine HCl 325808-20-6 C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl (4-)

Key Observations :

The methoxymethyl group in 4-(methoxymethyl)piperidine HCl introduces flexibility, which may alter binding interactions in drug-receptor studies . The 3-methoxyphenyl substituent in 4-(3-methoxyphenyl)piperidine HCl adds aromaticity, enabling π-π stacking interactions in receptor-binding applications .

Molecular Weight and Solubility :

  • Bulkier substituents (e.g., phenyl groups) increase molecular weight and logP values, reducing solubility in polar solvents. For example, 4-(3-methoxyphenyl)piperidine HCl has a molecular weight of 227.73 g/mol , significantly higher than the target compound .

Key Insights :

  • Pharmaceutical Potential: Fluorinated analogs like methyl 3,3-difluoropiperidine-4-carboxylate HCl (CAS: 1779974-06-9) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
  • Safety Profiles: Piperidine derivatives generally show acute toxicity (e.g., harmful if inhaled or ingested), as noted in safety data sheets for related compounds like 4-(diphenylmethoxy)piperidine HCl . However, specific toxicity data for 4-methoxy-3,3-dimethylpiperidine HCl remain undocumented.

Regulatory and Handling Considerations

  • Regulatory Compliance : The compound falls under Chinese and international regulations (e.g., GB/T 16483-2008, MARPOL 73/78) for hazardous chemical handling .
  • Environmental Impact : Data on biodegradation and bioaccumulation are unavailable for most analogs, including the target compound .

Biological Activity

4-Methoxy-3,3-dimethylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy group at the 4-position and two methyl groups at the 3-position. This specific arrangement contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methoxy group can participate in hydrogen bonding, which may enhance binding affinity to target proteins. Such interactions are crucial for modulating cellular processes and influencing pharmacological outcomes.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction. One study indicated that a related piperidine compound exhibited better cytotoxicity compared to the standard drug bleomycin in FaDu hypopharyngeal tumor cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. These inhibitory effects suggest that this compound may contribute to cognitive enhancement or protection against neurodegeneration .

Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activities associated with this compound:

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in cancer cell lines; higher efficacy than bleomycin in specific models
NeuroprotectionInhibition of AChE and BuChE; potential for cognitive enhancement
Enzyme InteractionsInteraction with enzymes leading to modulation of metabolic pathways

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against human cancer cell lines. Results demonstrated significant apoptosis induction at low micromolar concentrations.
  • Neuroprotective Screening : In a model simulating Alzheimer's disease, the compound showed promising results in reducing AChE activity, indicating potential therapeutic applications in cognitive disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-3,3-dimethylpiperidine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with substituted piperidine precursors. Key steps include:

  • Methoxy group introduction : Alkylation or nucleophilic substitution using methoxide sources under anhydrous conditions .
  • Dimethylation : Quaternization of the piperidine nitrogen followed by reduction or alkylation at the 3-position .
  • Hydrochloride salt formation : Acidic workup with HCl in polar solvents like ethanol or methanol .
    • Optimization : Monitor reaction parameters (temperature, solvent polarity, stoichiometry) via TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) is critical for removing byproducts .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Structural confirmation :

  • NMR : 1^1H and 13^13C NMR to confirm methoxy (-OCH3_3) and dimethyl (-CH(CH3_3)2_2) groups. A singlet at ~3.3 ppm (methoxy) and split peaks for dimethyl groups are expected .
  • Mass spectrometry : ESI-MS to verify molecular ion [M+H]+^+ at m/z 204.2 (free base) and chloride adducts .
    • Physicochemical profiling :
  • Solubility : Determine via shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Hydrochloride salts generally exhibit high aqueous solubility (>50 mg/mL) .
  • Melting point : Differential scanning calorimetry (DSC) to identify decomposition or polymorphic transitions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
    • Emergency procedures :
  • Skin contact : Wash immediately with soap and water; monitor for irritation (Category 2 skin irritant per GHS) .
  • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs (H335: May cause respiratory irritation) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what chiral resolution methods are applicable?

  • Stereochemical impact : The 3,3-dimethyl group creates a rigid piperidine ring, potentially enhancing binding affinity to targets like GPCRs or ion channels. Enantiomers may exhibit divergent pharmacokinetic profiles .
  • Resolution techniques :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases .
  • Enzymatic resolution : Lipase-mediated acetylation of racemic mixtures to separate enantiomers .

Q. What strategies can resolve contradictions in reported biological activity data for 4-methoxy-3,3-dimethylpiperidine derivatives?

  • Data reconciliation :

  • Assay variability : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. CHO) to identify cell-specific effects .
  • Metabolic stability : Test compounds in liver microsomes to assess if differences in CYP450 metabolism explain inconsistent in vivo results .
    • Computational modeling : Perform molecular docking (AutoDock Vina) to validate binding poses against target proteins (e.g., σ receptors) and correlate with experimental data .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

  • Forced degradation studies :

  • Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1N HCl/NaOH for 24 hrs; monitor via HPLC for degradation products (e.g., demethylation or ring-opening) .
  • Oxidative stress : Expose to 3% H2_2O2_2 to assess peroxide-driven decomposition .
    • Thermal analysis : TGA to determine decomposition onset temperature (>200°C expected for hydrochloride salts) .

Q. What role does this compound play in modulating enzyme kinetics, and how can this be experimentally validated?

  • Mechanistic studies :

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition in real-time .
  • Kinetic parameters : Calculate KiK_i and kinactk_{inact} via Lineweaver-Burk plots for irreversible inhibitors .
    • Structural biology : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to resolve binding interactions at atomic resolution .

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